molecular formula C27H32O7 B3556111 methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate

methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate

Cat. No. B3556111
M. Wt: 468.5 g/mol
InChI Key: SAQQLUBQEYUDMW-UHFFFAOYSA-N
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Description

“Methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate” is a complex organic compound. The molecule is composed of two dimethylcyclohexenone units annulated to a central 4H-pyrane . The conformation of the latter is a flat boat, one cyclohexenone forms a half-chair and the other has a twist form .


Synthesis Analysis

The compound was obtained as a side product during the formation of methyl methoxy(2,6-dioxo-4,4-dimethylcyclohexyl)acetate according to the procedure of Grosz & Freiberg (1966) . A similar product was obtained by Gustafsson (1948) in the condensation of dimedone and glyoxalic acid . A short route to these compounds is the uncatalysed tandem aldol condensation/elimination/ Michael addition/condensation, as discovered by Rohr & Mahrwald (2009) .


Molecular Structure Analysis

The molecule is built by annulation of a half-chair cyclo-hexenone and a twist-cyclohexenone to a flat 4-H-pyrane boat . The pyrane boat promotes a folded shape of the molecule, the angle between the mean planes through atoms being 22.42 (11), with maximum deviations from the mean planes at O8 [ 0.1046 (18) A ̊ ] and C1 [0.051 (3) A ̊ ] .


Chemical Reactions Analysis

The molecule was obtained as a side product during the formation of another compound . The synthesis involves a series of reactions including aldol condensation, elimination, Michael addition, and further condensation .


Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 580.5±50.0 °C and the predicted density is 1.23±0.1 g/cm3 .

properties

IUPAC Name

methyl 2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O7/c1-26(2)10-16(28)24-20(12-26)34-21-13-27(3,4)11-17(29)25(21)23(24)15-7-8-18(19(9-15)31-5)33-14-22(30)32-6/h7-9,23H,10-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQQLUBQEYUDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC(=O)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate
Reactant of Route 6
methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate

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